Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-
Overview
Description
Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- is a chemical compound with a complex structure that includes a benzenesulfonamide group, an N-hydroxy group, and a 5-methyl-3-phenyl-4-isoxazolyl moiety
Mechanism of Action
Target of Action
The primary target of the compound, also known as N-hydroxy-valdecoxib, is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
N-hydroxy-valdecoxib acts as a COX-2 inhibitor . It binds to the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it prevents the conversion of arachidonic acid into prostaglandins . This leads to a decrease in prostaglandin levels, which in turn reduces inflammation and pain .
Pharmacokinetics
The pharmacokinetics of N-hydroxy-valdecoxib involve its reduction to sulfonamides by the molybdenum-containing enzyme mARC . This enzyme system, consisting of three separate proteins, reduces N-hydroxylated compounds after reconstitution with the electron transport proteins cytochrome b5 and b5 reductase .
Result of Action
The result of N-hydroxy-valdecoxib’s action is a significant reduction in inflammation and pain . Despite having low in vitro COX-2 activity, it shows significant analgesic activity in vivo and a prolonged therapeutic effect .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with the molybdenum-containing enzyme mARC .
Cellular Effects
It is known that this compound is a novel COX-2 inhibitor and is therefore a drug candidate in the treatment of diseases associated with rheumatic inflammation, pain, and fever .
Molecular Mechanism
It is known to be involved in the reduction of N-hydroxy-sulfonamides to sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method includes the cyclization of a suitable precursor containing an amino group and a hydroxyl group[_{{{CITATION{{{_1{Synthesis and Crystal Structure of a New Schiff Base 4-(2-hydroxy .... The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the isoxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- can be compared with other similar compounds, such as:
N-hydroxy-valdecoxib: Another N-hydroxy-sulfonamide with potential anti-inflammatory properties.
4-toluenesulfonamide: A structurally related compound with different biological activities.
Uniqueness: Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-hydroxy-4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-11-15(16(17-22-11)13-5-3-2-4-6-13)12-7-9-14(10-8-12)23(20,21)18-19/h2-10,18-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTHNDYCEKOFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458535 | |
Record name | UNII-6M6L09OU0A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501093-49-8 | |
Record name | Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501093498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-6M6L09OU0A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZENESULFONAMIDE, N-HYDROXY-4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M6L09OU0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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